molecular formula C10H5ClN2O B1319649 6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile CAS No. 94856-52-7

6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Cat. No. B1319649
CAS RN: 94856-52-7
M. Wt: 204.61 g/mol
InChI Key: NDZXBUZOSJRPBM-UHFFFAOYSA-N
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Description

“6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile” is a chemical compound . It is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, and electronics .


Synthesis Analysis

The synthesis of quinoline derivatives involves the construction of the quinoline ring system and reactions to construct fused or binary quinoline-cord heterocyclic systems . The key intermediates are 2-chloroquinoline-3-carboxylic acids, which are obtained by means of oxidation with silver nitrate in an alkaline medium .


Molecular Structure Analysis

The molecular structure of quinoline derivatives is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . Quinoline displays different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety .


Chemical Reactions Analysis

The chemical reactions of quinoline derivatives depend on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . The reactions involve the hydrolysis of chlorine in position 2 of quinoline by treatment with boiling acetic acid .

Scientific Research Applications

Optoelectronic and Charge Transport Properties

6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile and its derivatives exhibit promising structural, electronic, optical, and charge transport properties. Studies on hydroquinoline derivatives, including a compound similar to 6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile, have shown their potential as efficient multifunctional materials in optoelectronics. Their properties, such as absorption wavelengths, hole transport tendency, and reorganization energies, suggest applications in electronic and photonic devices (Irfan et al., 2020).

Fluorescent Dye Applications

Derivatives of 6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile, particularly those with methoxy groups, have been found to act as stable, solvent, and pH-independent green fluorescent dyes. These compounds can be synthesized through a series of chemical reactions, starting from arylmalonates. Their fluorescence properties open up potential applications in various fields requiring fluorescent markers, such as biological imaging and diagnostics (Enoua et al., 2012).

Synthesis and Chemical Transformations

The chloroquinoline-3-carbonitrile derivatives, including 6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile, have been the subject of extensive research focusing on their synthesis and diverse chemical reactions. These compounds are versatile in their chemical reactivity and have been used in the production of biologically active compounds. The variety of reactions they undergo makes them valuable in synthetic organic chemistry (Mekheimer et al., 2019).

Antifungal and Antimicrobial Applications

Research has shown that certain derivatives of 6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile possess significant antifungal and antimicrobial properties. These compounds have been synthesized and tested against various microbial strains, indicating their potential use in developing new antimicrobial agents. The variation in functional groups on these compounds can influence their biological activity, making them interesting candidates for pharmaceutical development (Desai et al., 2021).

Future Directions

The future directions in the research of quinoline derivatives involve the development of novel effective and selective inhibitors, which can be stable in physiological fluids and able to penetrate cell membranes . The development of new effective inhibitors of protein kinase CK2 is still actual .

properties

IUPAC Name

6-chloro-2-oxo-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2O/c11-8-1-2-9-6(4-8)3-7(5-12)10(14)13-9/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZXBUZOSJRPBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(C(=O)N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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